Prolonged Plasma Half-Life of Liposomal Mifamurtide (L-MTP-PE) Enables Sustained Macrophage Activation vs. Free MDP
The liposomal encapsulation of mifamurtide (L-MTP-PE) results in a significantly prolonged terminal plasma half-life compared to free muramyl dipeptide (MDP), enabling sustained immunomodulation. Free MDP is rapidly cleared, whereas the liposomal formulation protects the active MTP-PE moiety from rapid degradation and renal clearance, facilitating targeted delivery to macrophages in the reticuloendothelial system [1].
| Evidence Dimension | Terminal Plasma Half-life (t½) |
|---|---|
| Target Compound Data | Approximately 18 hours (for liposomal MTP-PE) |
| Comparator Or Baseline | Free MDP: Rapid clearance (minutes) |
| Quantified Difference | Prolongation from minutes to ~18 hours |
| Conditions | In vivo pharmacokinetic studies following intravenous administration |
Why This Matters
This substantial increase in circulation time is critical for achieving effective and prolonged activation of tumoricidal macrophages, a pharmacodynamic requirement that free MDP or other non-liposomal analogs cannot fulfill without more frequent or higher dosing, which would increase toxicity.
- [1] European Medicines Agency. Mepact: EPAR - Scientific Discussion. 2009. View Source
